3-[4-(Diphenylmethyl)piperazine-1-carbonyl]-5,6,7,8-tetrahydrocinnoline
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Overview
Description
3-[4-(Diphenylmethyl)piperazine-1-carbonyl]-5,6,7,8-tetrahydrocinnoline is a complex organic compound featuring a piperazine ring substituted with a diphenylmethyl group and a tetrahydrocinnoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Diphenylmethyl)piperazine-1-carbonyl]-5,6,7,8-tetrahydrocinnoline typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Another approach involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Diphenylmethyl)piperazine-1-carbonyl]-5,6,7,8-tetrahydrocinnoline can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
3-[4-(Diphenylmethyl)piperazine-1-carbonyl]-5,6,7,8-tetrahydrocinnoline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[4-(Diphenylmethyl)piperazine-1-carbonyl]-5,6,7,8-tetrahydrocinnoline involves its interaction with specific molecular targets. For instance, it may act as an agonist or antagonist at certain receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Diphenylmethylpiperazine: A simpler analog with similar structural features.
1-(3,4-dimethylphenyl)piperazine: Another piperazine derivative with different substituents.
Uniqueness
3-[4-(Diphenylmethyl)piperazine-1-carbonyl]-5,6,7,8-tetrahydrocinnoline is unique due to its combination of a piperazine ring with a tetrahydrocinnoline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C26H28N4O |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-(5,6,7,8-tetrahydrocinnolin-3-yl)methanone |
InChI |
InChI=1S/C26H28N4O/c31-26(24-19-22-13-7-8-14-23(22)27-28-24)30-17-15-29(16-18-30)25(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-6,9-12,19,25H,7-8,13-18H2 |
InChI Key |
VMAFSYAGTDTRDI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)C(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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